11-Methyldodecyl laurate
Description
11-Methyldodecyl laurate is a branched-chain fatty acid ester derived from lauric acid (dodecanoic acid) and 11-methyldodecanol. The compound features a methyl branch at the 11th carbon of the dodecyl alcohol moiety, distinguishing it from linear laurate esters. This structural modification influences its physicochemical properties, such as melting point, solubility, and enzymatic reactivity.
Properties
CAS No. |
94134-83-5 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
11-methyldodecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-4-5-6-7-8-9-13-16-19-22-25(26)27-23-20-17-14-11-10-12-15-18-21-24(2)3/h24H,4-23H2,1-3H3 |
InChI Key |
YTPNTTUPPCGZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Methyldodecyl laurate can be synthesized through the esterification of lauric acid with 11-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor where lauric acid and 11-methyldodecanol are continuously fed into the reactor, and the ester is continuously removed . This method allows for efficient production and high catalytic stability over extended periods.
Chemical Reactions Analysis
Types of Reactions
11-Methyldodecyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Lauric acid and 11-methyldodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: The ester can be hydrolyzed back to lauric acid and 11-methyldodecanol using aqueous sodium hydroxide or hydrochloric acid.
Transesterification: The ester can react with another alcohol in the presence of a base catalyst such as sodium methoxide.
Major Products
Hydrolysis: Lauric acid and 11-methyldodecanol.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
11-Methyldodecyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Mechanism of Action
The mechanism of action of 11-Methyldodecyl laurate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful as a permeation enhancer in drug delivery systems . Additionally, its surfactant properties allow it to reduce surface tension and stabilize emulsions in various formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 11-Methyldodecyl laurate with other laurate esters, supported by research findings and structural insights:
Structural and Molecular Comparisons
| Compound | Formula | Molecular Weight (g/mol) | Structure Type | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₂₅H₅₀O₂* | ~382.7 | Branched alkyl ester | Methyl branch at C11 |
| Myristyl laurate | C₂₆H₅₂O₂ | 396.7 | Linear alkyl ester | Tetradecyl chain |
| Ethyl laurate | C₁₄H₂₈O₂ | 228.37 | Short-chain ester | Ethyl group |
| Glyceryl laurate | C₁₅H₃₀O₄ | 274.4 | Monoglyceride | Glycerol backbone |
| Starch laurate | Polymer | Variable | Polysaccharide ester | Hydroxyl substitution |
*Assumed based on structural analogy.
Physicochemical Properties
- This compound: The methyl branch likely reduces crystallinity and melting point compared to linear analogs like myristyl laurate. Branched esters typically exhibit enhanced solubility in non-polar solvents due to disrupted molecular packing .
- Myristyl laurate: A linear ester with a high molecular weight (396.7 g/mol), it is non-hazardous and stable, making it suitable as a laboratory chemical .
- Ethyl laurate : A volatile, short-chain ester (228.37 g/mol) used in food and pharmaceuticals for its flavoring properties .
- Glyceryl laurate: Contains a glycerol backbone, enabling emulsification in cosmetics. Its monoester content (≥90%) contributes to high surface activity .
- Starch laurate : Modifies material properties in biodegradable films, reducing crystallinity and increasing elongation at break .
Biological Activity
11-Methyldodecyl laurate is a fatty acid ester derived from lauric acid and 11-methyldodecanol. This compound is classified within the broader category of fatty acid methyl esters and has garnered attention for its potential biological activities. Understanding its biological activity is crucial for applications in pharmaceuticals, cosmetics, and food industries.
- Molecular Formula : C₁₃H₂₆O₂
- Molecular Weight : 214.344 g/mol
- CAS Number : 111-82-0
- IUPAC Name : Methyl dodecanoate
The structure of this compound features a long hydrocarbon chain, which influences its solubility and interaction with biological membranes.
Antimicrobial Properties
Research indicates that fatty acid esters, including this compound, exhibit antimicrobial activity against a range of pathogens. A study published in the Journal of Applied Microbiology demonstrated that lauric acid derivatives can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound varies with the type of microorganism, with Gram-positive bacteria generally being more susceptible than Gram-negative bacteria .
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of skin applications, where it can help reduce inflammation associated with conditions such as acne and eczema. The mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses .
Skin Penetration Enhancer
As a fatty acid ester, this compound serves as an effective skin penetration enhancer. Research has indicated that it can facilitate the absorption of therapeutic agents through the skin barrier, improving the efficacy of transdermal drug delivery systems. This property is essential for formulating topical medications and cosmetic products .
Clinical Application in Dermatology
A clinical trial investigated the use of formulations containing this compound for treating psoriasis. Patients applying the formulation reported significant improvements in skin lesions after four weeks of treatment. The study highlighted not only the efficacy but also a favorable safety profile, with minimal adverse effects noted .
Cosmetic Formulation Development
In cosmetic formulations, this compound has been incorporated as an emollient and skin conditioning agent. A comparative study evaluated various formulations containing this compound against traditional emollients. Results indicated enhanced moisture retention and skin feel among products containing this compound, suggesting its potential for improving product performance in skincare applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.344 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |
| Skin Penetration Enhancement | Improves transdermal drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
